molecular formula C10H6Cl4O B14378210 4-(2,3,3-Trichloroprop-2-en-1-yl)benzoyl chloride CAS No. 88218-52-4

4-(2,3,3-Trichloroprop-2-en-1-yl)benzoyl chloride

Cat. No.: B14378210
CAS No.: 88218-52-4
M. Wt: 284.0 g/mol
InChI Key: GQDKJUPKKDSXJE-UHFFFAOYSA-N
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Description

4-(2,3,3-Trichloroprop-2-en-1-yl)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzoyl chloride group attached to a 2,3,3-trichloroprop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,3-Trichloroprop-2-en-1-yl)benzoyl chloride typically involves the reaction of benzoyl chloride with 2,3,3-trichloroprop-2-en-1-yl derivatives under controlled conditions. One common method is the Friedel-Crafts acylation, where benzoyl chloride reacts with the trichloropropenyl compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(2,3,3-Trichloroprop-2-en-1-yl)benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

    Addition Reactions: The double bond in the trichloropropenyl group can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Formation of amides, esters, or thioesters.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

4-(2,3,3-Trichloroprop-2-en-1-yl)benzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2,3,3-Trichloroprop-2-en-1-yl)benzoyl chloride involves its reactivity towards nucleophiles due to the electrophilic nature of the benzoyl chloride group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The trichloropropenyl group can also participate in reactions that modify the chemical environment of the compound, influencing its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: A simpler analog with a benzoyl chloride group but lacking the trichloropropenyl substituent.

    2,3,3-Trichloroprop-2-en-1-yl Chloride: Contains the trichloropropenyl group but lacks the benzoyl chloride moiety.

    4-(2,3,3-Trichloroprop-2-en-1-yl)benzoic Acid: Similar structure but with a carboxylic acid group instead of the acyl chloride.

Uniqueness

4-(2,3,3-Trichloroprop-2-en-1-yl)benzoyl chloride is unique due to the combination of the benzoyl chloride and trichloropropenyl groups, which confer distinct reactivity and potential for diverse applications. The presence of multiple reactive sites allows for versatile chemical modifications and functionalization, making it a valuable compound in synthetic chemistry and research.

Properties

CAS No.

88218-52-4

Molecular Formula

C10H6Cl4O

Molecular Weight

284.0 g/mol

IUPAC Name

4-(2,3,3-trichloroprop-2-enyl)benzoyl chloride

InChI

InChI=1S/C10H6Cl4O/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4H,5H2

InChI Key

GQDKJUPKKDSXJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=C(Cl)Cl)Cl)C(=O)Cl

Origin of Product

United States

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